Boc-11-amino-undecanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

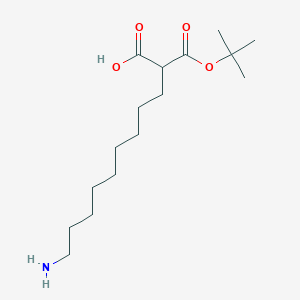

Boc-11-amino-undecanoic acid, also known as tert-butoxycarbonyl-11-amino-undecanoic acid, is an organic compound with the molecular formula C16H31NO4. It is a white solid that is soluble in organic solvents such as ether and chloroform. This compound is primarily used in organic synthesis as a protecting group for amino acids, preventing unwanted reactions during chemical processes .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Boc-11-amino-undecanoic acid typically involves the esterification of 11-amino-undecanoic acid with tert-butoxycarbonyl chloride (Boc-Cl). The reaction is carried out in a carbonate buffer solution, resulting in the formation of this compound ester. This ester is then hydrolyzed under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in facilities that adhere to Good Manufacturing Practices (GMP) to ensure quality and consistency .

化学反应分析

Types of Reactions: Boc-11-amino-undecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Amide Bond Formation: EDC or HATU are used as coupling agents to facilitate the formation of amide bonds.

Major Products:

Deprotected Amine: Removal of the Boc group yields 11-amino-undecanoic acid.

Amide Derivatives: Reaction with primary amines forms various amide derivatives.

科学研究应用

Boc-11-amino-undecanoic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of Boc-11-amino-undecanoic acid primarily involves its role as a protecting group. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine. This allows for the selective modification of the amino group in subsequent reactions .

相似化合物的比较

11-amino-undecanoic acid: The unprotected form of Boc-11-amino-undecanoic acid, used in the synthesis of Nylon-11.

Boc-11-amino-dodecanoic acid: A similar compound with a longer carbon chain, used in similar applications as this compound.

Uniqueness: this compound is unique due to its specific chain length and the presence of the Boc protecting group. This combination allows for selective protection and modification of the amino group, making it a valuable tool in organic synthesis and peptide chemistry .

生物活性

Boc-11-amino-undecanoic acid (Boc-11-Aun-OH) is a derivative of 11-aminoundecanoic acid, commonly used in the synthesis of polyamides like Nylon 11. This compound has garnered attention for its biological activities, particularly in toxicology and biodegradation studies. This article presents a comprehensive review of its biological activity, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₁NO₄ |

| Molecular Weight | 301.427 g/mol |

| Appearance | White to almost white powder |

| Purity | ≥98.0% (by total nitrogen) |

| Melting Point | 66.0 to 70.0 °C |

Acute and Chronic Toxicity

Toxicological evaluations have shown that this compound exhibits relatively low acute toxicity. In studies involving Sprague-Dawley rats, various concentrations were administered via dietary admixture:

- Dosage Levels : 1250, 5000, and 20000 ppm

- Effects Observed : At the highest dosage, moderate decreases in body weight and food consumption were noted, with treatment-related lesions observed in kidneys .

The No Observed Adverse Effect Level (NOAEL) was established at 5000 ppm, indicating that lower doses did not result in significant adverse effects .

Carcinogenicity

Carcinogenicity bioassays conducted on F344 rats and B6C3F1 mice revealed concerning results:

- Male Rats : Increased incidence of transitional-cell carcinomas in the urinary bladder and neoplastic nodules in the liver were observed at high doses (7500 and 15000 ppm) over a period of 104 weeks.

- Female Rats : No significant carcinogenic effects were noted.

- Mice : No clear evidence of carcinogenicity was found, although a statistically significant increase in malignant lymphomas was observed in low-dose male mice .

Biodegradation Potential

Recent studies have highlighted the potential for biodegradation of this compound. A notable study isolated a bacterial strain from nylon 11 enrichment culture capable of metabolizing this compound as a sole carbon and nitrogen source. This strain, identified as belonging to the genus Pseudomonas, demonstrated rapid growth when exposed to this compound, indicating its potential role in environmental biodegradation processes .

Summary of Findings

The biological activity of this compound can be summarized as follows:

- Toxicity : Exhibits low acute toxicity; chronic exposure may lead to kidney lesions and potential carcinogenic effects in male rats.

- Carcinogenicity : Evidence suggests carcinogenic potential primarily in male rats; further studies needed for comprehensive understanding.

- Biodegradation : Shows promise for microbial degradation, with specific bacterial strains capable of utilizing it as a nutrient source.

Case Study 1: Toxicological Evaluation in Rats

A study involving dietary administration of this compound to rats for 13 weeks revealed significant findings regarding its toxicity profile. Histopathological examinations indicated kidney lesions at higher concentrations, while lower doses showed no adverse effects on reproductive organs or fetal development .

Case Study 2: Microbial Metabolism

In another study focusing on biodegradation, researchers identified a Pseudomonas strain that could metabolize this compound efficiently. This finding opens avenues for bioremediation strategies targeting nylon waste products .

属性

IUPAC Name |

11-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)13(14(18)19)11-9-7-5-4-6-8-10-12-17/h13H,4-12,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCBPQJYRKFTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCCCCCCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。